N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenyl intermediate.
Formation of the Furan Intermediate: The furan intermediate is synthesized by reacting furfural with a suitable amine.
Coupling Reaction: The final step involves coupling the fluorophenyl and furan intermediates with 2-(2-methoxyphenoxy)acetic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-FLUOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
- N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to the presence of both fluorophenyl and furan moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with similar compounds.
Properties
Molecular Formula |
C21H20FNO3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20FNO3/c1-16-5-2-3-7-20(16)26-15-21(24)23(14-19-6-4-12-25-19)13-17-8-10-18(22)11-9-17/h2-12H,13-15H2,1H3 |
InChI Key |
PPDVZTPKUVLZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
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